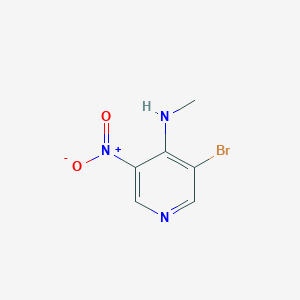
1-Naphthoylacetonitrile
Descripción general
Descripción
1-Naphthoylacetonitrile, also known as 3-(1-naphthyl)-3-oxopropanenitrile, is a chemical compound that belongs to the class of naphthalene derivatives . It has a molecular weight of 195.22 .
Molecular Structure Analysis
The molecular formula of 1-Naphthoylacetonitrile is C13H9NO . The InChI code is 1S/C13H9NO/c14-9-8-13(15)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8H2 . The canonical SMILES string is C1=CC=C2C(=C1)C=CC=C2C(=O)CC#N .Physical And Chemical Properties Analysis
1-Naphthoylacetonitrile is a light yellow solid . It has a molecular weight of 195.22 g/mol . The computed properties include a topological polar surface area of 40.9 Ų, a complexity of 288, and a XLogP3-AA of 2.7 .Aplicaciones Científicas De Investigación
Metabonomic Approach in Drug Toxicity
- Application : Investigating toxic effects of drugs using NMR and pattern recognition methods.
- Findings : Demonstrated time-dependent biochemical variations induced by drug toxicity, highlighting 1-Naphthoylacetonitrile's role in metabolic studies.
- Waters et al., 2001, Chemical research in toxicology
- Application : Generation of naphthoyloxyl radicals from 1-(naphthoyloxy)-2-pyridones under photocleavage.
- Findings : Introduction of methoxy groups stabilized naphthoyloxyl radicals, influencing their reactivity.
- Najiwara et al., 2001, Chemistry Letters
- Application : Creating a colorimetric and fluorescent chemosensor based on naphthol for detecting metal ions.
- Findings : Demonstrated selective detection of Al3+ and Cu2+ ions with color changes and fluorescence enhancement.
- Jang et al., 2013, Dyes and Pigments
- Application : Synthesizing a compound for selective reaction with hydrazine, useful for environmental and biological applications.
- Findings : Identified a compound with selective reactivity and high sensitivity to hydrazine.
- Lee et al., 2013, Chemical Science
- Application : Structural study of lithiated phenylacetonitrile and 1-naphthylacetonitrile in solutions.
- Findings : Provided evidence for the formation of HMPA-solvated separated ion pairs.
- Carlier and Lo, 2000, Journal of the American Chemical Society
- Application : Preparation of molecularly imprinted polymers for recognizing organophosphorus compounds and phosphopeptides.
- Findings : Identified interactions critical for molecular recognition and separation of adenosine phosphates.
- Haginaka et al., 2012, Analytica chimica acta
- Application : Developing solvent-sensitive fluorescent probes for rapid water detection in organic solvents.
- Findings : Demonstrated effective water detection with a visual fluorescent color change.
- Yoon et al., 2019, Dyes and Pigments
Safety And Hazards
Propiedades
IUPAC Name |
3-naphthalen-1-yl-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c14-9-8-13(15)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLQCEBCGPRVBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620529 | |
| Record name | 3-(Naphthalen-1-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthoylacetonitrile | |
CAS RN |
39528-57-9 | |
| Record name | 3-(Naphthalen-1-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1R)-1-azidoethyl]pyridine](/img/structure/B1370391.png)

![Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1370394.png)







![6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine-2-carboxylic acid](/img/structure/B1370420.png)


